molecular formula C15H24O B1261054 [4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol

[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol

Cat. No. B1261054
M. Wt: 220.35 g/mol
InChI Key: XQIOPWXEFQXMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol is a primary alcohol and a cyclohexenylalkanol. It has a role as a fragrance. It contains a campholenic cyclohexenyl group. It derives from a hydride of a cyclopentene.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Design and Synthesis : A novel strategy for synthesizing substituted benzenes from a similar compound, 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, has been developed. This process involves treating the allylic alcohol with PPh(3).HBr in methanol followed by aldehydes in the presence of a base (Das et al., 2009).
  • Methanol as a Hydrogen Donor : Methanol can act as a hydrogen donor in reactions catalyzed by a variety of metal complexes, including ruthenium and rhodium. This is significant for the reduction of ketones to alcohols (Smith & Maitlis, 1985).

Photocatalysis and Photochemistry

  • Photochemical Reactions : Research on the photochemical solvolyses of similar compounds has led to the production of vinylic ethers and other cycloalkenyl compounds, demonstrating the potential of these reactions in organic synthesis (Slegt et al., 2006).
  • Prins-type Cyclization : A method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, via Prins-type cyclization, has been developed. This involves reactions between aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, demonstrating the versatility of similar compounds in synthesis (Nakamura et al., 2009).

Medicinal Chemistry and Drug Synthesis

  • Triazole Antitubercular Compound : A novel triazole-based antitubercular compound with structural similarities has been studied for its enantiospecific antitubercular activity. The most potent isomer was identified, highlighting the importance of stereochemistry in drug design (Shekar et al., 2014).

Organic Electrosynthesis

  • Electro-Organic Reactions : Studies on the oxidation of cyclohex-2-enecarboxylate ions in methanol have shown the formation of various products, including methyl ethers and Kolbe dimers. This research is pivotal for understanding the electro-organic synthesis involving similar compounds (Hawkes et al., 1976).

properties

Product Name

[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

[4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C15H24O/c1-11-4-9-14(15(11,2)3)13-7-5-12(10-16)6-8-13/h4,7,12,14,16H,5-6,8-10H2,1-3H3

InChI Key

XQIOPWXEFQXMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C2=CCC(CC2)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
Reactant of Route 2
[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
Reactant of Route 3
[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
Reactant of Route 4
[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
Reactant of Route 5
[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
Reactant of Route 6
[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol

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